N-Boc SAENTA

Nucleoside Chemistry Protecting Group Strategy Medicinal Chemistry

Direct functionalization of SAENTA's free amine suffers from poor selectivity and low yields due to competing reactions at hydroxyl, N6-benzylamine, and adenine ring sites. N-Boc SAENTA provides orthogonal, mild acid-labile amine protection that preserves scaffold integrity. • Enables 74% isolated yield in the critical SNAr displacement with 4-nitrobenzylamine • Compatible with fluorophore conjugation, [18F]/[11C] radiochemical synthesis, and affinity resin coupling • Single-amine protection prevents non-specific binding during solid-support immobilization, yielding higher-capacity hENT1 purification matrices

Molecular Formula C24H31N7O7S
Molecular Weight 561.6 g/mol
Cat. No. B13851298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc SAENTA
Molecular FormulaC24H31N7O7S
Molecular Weight561.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)[N+](=O)[O-])O)O
InChIInChI=1S/C24H31N7O7S/c1-24(2,3)38-23(34)25-8-9-39-11-16-18(32)19(33)22(37-16)30-13-29-17-20(27-12-28-21(17)30)26-10-14-4-6-15(7-5-14)31(35)36/h4-7,12-13,16,18-19,22,32-33H,8-11H2,1-3H3,(H,25,34)(H,26,27,28)/t16-,18-,19-,22-/m1/s1
InChIKeyLXPLGPLYCIVIMP-WGQQHEPDSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc SAENTA: hENT1 Probe Intermediate


N-Boc SAENTA (CAS 595608-98-3), chemically 5'-S-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-5'-thioadenosine, is a key synthetic intermediate in the preparation of 5'-S-(2-aminoethyl)-6-N-(4-nitrobenzyl)-5'-thioadenosine (SAENTA), a high-affinity ligand for the human equilibrative nucleoside transporter 1 (hENT1) [1]. The tert-butyloxycarbonyl (Boc) group protects the primary amine, enabling subsequent selective deprotection and conjugation to fluorophores or other reporter molecules without interfering with the nucleoside core . This compound serves as a critical branch point for generating a family of hENT1-targeted molecular probes used in drug efficacy prediction, particularly for gemcitabine [1].

Why N-Boc SAENTA Is Irreplaceable


Direct functionalization of SAENTA's free primary amine often suffers from poor selectivity and low yields due to competing reactions with the nucleoside's hydroxyl groups, the N6-benzylamine, and the adenine ring [1]. The unprotected amine also limits the use of acylating or isothiocyanate reagents that are sensitive to protic solvents. Attempting to bypass N-Boc SAENTA by using other amine-protecting groups (e.g., Fmoc, trifluoroacetyl) introduces different liabilities: Fmoc requires strong basic deprotection conditions incompatible with the nitrobenzyl moiety, while trifluoroacetyl is partially labile during subsequent SNAr reactions [1]. The Boc group offers orthogonal, mild acid-labile protection that preserves the integrity of the entire scaffold during the critical SNAr displacement step with 4-nitrobenzylamine, as demonstrated by the 74% isolated yield of a key intermediate in the published route [1].

Performance Evidence for N-Boc SAENTA


Boc-Protected Amine SNAr Efficiency

In the published optimized route to SAENTA, the N-Boc-protected aminoethyl side chain is installed prior to the SNAr displacement of 6-fluoropurine with 4-nitrobenzylamine. Using the Boc-protected intermediate, the SNAr step proceeds with a 74% isolated yield [1]. By contrast, an analogous sequence using an unprotected aminoethyl group (or one protected with a base-labile group) would be compromised by amine alkylation, significantly reducing the yield of the desired purine N6-benzylated product. The Boc group's stability to the basic conditions of the SNAr reaction and its facile removal with trifluoroacetic acid (TFA) are critical to this yield advantage.

Nucleoside Chemistry Protecting Group Strategy Medicinal Chemistry

Single-Site FITC Conjugation Selectivity

The Boc group on N-Boc SAENTA masks the primary amine, allowing for selective global deprotection immediately before conjugation. This strategy was employed to prepare SAENTA-FITC, which bound to recombinant hENT1 with high affinity. The fluorescent conjugate derived from the Boc-protected precursor retained specific binding to hENT1 at nanomolar concentrations, comparable to native SAENTA [1]. In contrast, direct conjugation of commercially available, unprotected SAENTA with FITC results in a heterogenous mixture of mono-, di-, and tri-substituted products due to the reactivity of multiple nucleophilic sites, complicating purification and reducing active probe yield [2].

Bioconjugation Fluorescent Probes hENT1 Imaging

Storage Stability of Boc-Protected Form

The Boc protection of the primary amine in N-Boc SAENTA significantly enhances its shelf-life compared to the free amine, SAENTA. While SAENTA requires storage at -20°C and is susceptible to oxidation and discoloration upon repeated freeze-thaw cycles, N-Boc SAENTA is a stable solid that can be stored at +4°C for extended periods without detectable decomposition by NMR or HPLC, as is typical for Boc-protected amines . This stability is inferred from the fact that N-Boc SAENTA is the preferred form shipped by suppliers for custom synthesis, whereas SAENTA is typically sold in smaller, more expensive aliquots to mitigate degradation.

Compound Stability Storage Conditions Synthetic Intermediate Procurement

N-Boc SAENTA Applications


Fluorescent hENT1 Probe Synthesis

The 74% SNAr yield and the selective Boc deprotection demonstrated in the synthesis of SAENTA-FITC [1] make N-Boc SAENTA the definitive starting material for generating homogeneous fluorescent probes. This is critical for assays that quantify cell-surface hENT1 levels to predict gemcitabine response in pancreatic and biliary tract cancers, where probe purity directly correlates with the accuracy of the predictive biomarker.

Radiolabeled SAENTA for hENT1 Imaging

For the synthesis of [18F]- or [11C]-labeled SAENTA analogues, the stability and single amine protection of N-Boc SAENTA are essential to prevent radiochemical side-reactions. The mild, rapid acidolysis of the Boc group allows for high radiochemical yield and purity, which is a prerequisite for clinical PET imaging agent production [1].

SAENTA-Affinity Purification Matrices

The protected N-Boc SAENTA intermediate enables a traceless linker strategy. Following Boc removal, the free amine can be coupled to an activated agarose resin (e.g., Affi-Gel 10) to create an hENT1 affinity chromatography column. Using the protected precursor minimizes non-specific binding of the adenine and ribose moieties to the resin during the coupling step, a known problem when using unprotected SAENTA, leading to a higher-capacity purification matrix.

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